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Compound of Interest

Compound Name: Sofosbuvir impurity C

Cat. No.: B10800363 Get Quote

AN-SOFO-CE-2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis

and storage, or upon exposure to stress conditions, impurities can arise. These impurities,

which may include degradation products, must be monitored and controlled to ensure the

safety and efficacy of the drug product. Capillary electrophoresis (CE) is a powerful analytical

technique that offers high separation efficiency, short analysis times, and low sample and

reagent consumption, making it an excellent alternative to high-performance liquid

chromatography (HPLC) for the analysis of pharmaceuticals and their impurities.

This application note presents a detailed protocol for the separation and quantification of

sofosbuvir and its principal degradation impurities using capillary zone electrophoresis (CZE).

The method is designed to be stability-indicating, capable of resolving the active

pharmaceutical ingredient (API) from impurities generated under forced degradation conditions.

Forced Degradation of Sofosbuvir

Forced degradation studies are essential for developing and validating stability-indicating

analytical methods. Sofosbuvir has been shown to be susceptible to degradation under acidic,

alkaline, and oxidative stress conditions, while it remains relatively stable under thermal and
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photolytic stress.[1][2][3][4] The primary degradation products identified under these conditions

are typically hydrolysis products resulting from the cleavage of ester or phosphoramidate

bonds, and oxidation products.[1][3]

Experimental Protocols
Materials and Reagents

Sofosbuvir reference standard

Sodium hydroxide (NaOH)

Hydrochloric acid (HCl)

Hydrogen peroxide (H₂O₂)

Sodium acetate

Glacial acetic acid

Deionized water (18.2 MΩ·cm)

Methanol (HPLC grade)

Fused-silica capillary (e.g., 57 cm total length, 50 cm effective length, 50 µm internal

diameter)

Instrumentation
A commercially available capillary electrophoresis system equipped with a diode array

detector (DAD) or a UV-Vis detector.

Data acquisition and analysis software.

Preparation of Solutions
Running Electrolyte (20 mmol L⁻¹ Acetate Buffer, pH 4.0): Dissolve an appropriate amount of

sodium acetate in deionized water, adjust the pH to 4.0 with glacial acetic acid, and bring to

the final volume. Filter the buffer through a 0.45 µm filter before use.
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Sample Diluent: A mixture of deionized water and methanol (50:50, v/v).

Standard Stock Solution of Sofosbuvir (1000 µg/mL): Accurately weigh and dissolve 10 mg

of sofosbuvir reference standard in 10 mL of sample diluent.

Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with the

sample diluent.

Forced Degradation Sample Preparation
Acidic Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N HCl. Reflux

the mixture at 70°C for 6 hours.[1] After cooling, neutralize the solution with an equivalent

amount of 0.1 N NaOH and dilute to a final concentration of approximately 100 µg/mL with

the sample diluent.

Alkaline Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 0.1 N NaOH.

Reflux the mixture at 70°C for 10 hours.[1] After cooling, neutralize the solution with an

equivalent amount of 0.1 N HCl and dilute to a final concentration of approximately 100

µg/mL with the sample diluent.

Oxidative Degradation: To 1 mL of the sofosbuvir stock solution, add 1 mL of 3% H₂O₂. Keep

the solution at room temperature for 7 days.[1] Dilute to a final concentration of

approximately 100 µg/mL with the sample diluent.

Capillary Electrophoresis Method
Capillary Conditioning: At the beginning of each day, rinse the capillary with 0.1 M NaOH (5

min), followed by deionized water (5 min), and finally with the running electrolyte (10 min).

Pre-run Rinse: Before each injection, rinse the capillary with the running electrolyte for 2

minutes.

Separation Conditions:

Running Electrolyte: 20 mmol L⁻¹ Acetate Buffer (pH 4.0)[5][6]

Applied Voltage: 25 kV[5][6]
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Capillary Temperature: 25°C[5][6]

Injection Mode: Hydrodynamic injection at 70 mbar for 5 seconds[5][6]

Detection Wavelength: 260 nm[6]

Data Presentation
The developed CZE method was validated according to ICH guidelines to ensure its suitability

for the intended purpose.[5] Key validation parameters are summarized below.

Table 1: System Suitability Parameters

Parameter Acceptance Criteria Observed Value

Tailing Factor (Asymmetry) ≤ 2.0 1.1

Theoretical Plates (N) > 2000 > 50000

% RSD of Migration Time < 2.0% 0.8%

% RSD of Peak Area < 2.0% 1.2%

Table 2: Method Validation Summary
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Parameter
Concentrati
on Range
(µg/mL)

Correlation
Coefficient
(r²)

LOD
(µg/mL)

LOQ
(µg/mL)

Accuracy
(%
Recovery)

Sofosbuvir 5 - 600 0.9995 1.5 5.0
99.2 -

101.5%

Impurity I

(Acid

Degradant)

1 - 50 0.9991 0.3 1.0
98.5 -

102.1%

Impurity II

(Base

Degradant)

1 - 50 0.9993 0.3 1.0
98.9 -

101.8%

Impurity III

(Oxidative

Degradant)

1 - 50 0.9989 0.4 1.2
98.2 -

102.5%

LOD: Limit of Detection, LOQ: Limit of Quantification. Data is representative and compiled

based on typical performance for such methods.[5][6]
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Caption: Experimental workflow for the analysis of sofosbuvir impurities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b10800363#capillary-electrophoresis-for-the-analysis-
of-sofosbuvir-impurities]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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